5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Etherification: The propan-2-yl group is introduced through an etherification reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure but different substituents.
Phenylthieno Compounds: Compounds with a phenyl group attached to a thieno ring.
Pyrimidine Derivatives: Compounds with a pyrimidine core and various substituents.
Uniqueness
5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
917907-89-2 |
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Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-ethyl-N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3OS/c1-4-12-9-22-17-15(12)16(18-10-19-17)20-13-7-5-6-8-14(13)21-11(2)3/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
IYCIONJGHVIXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC(C)C |
Origin of Product |
United States |
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